![molecular formula C9H9NO2S B13205459 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B13205459.png)
2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with thiourea and a suitable aldehyde under acidic conditions to form the desired heterocyclic ring system. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the heterocyclic ring or the carboxylic acid group.
Substitution: The hydrogen atoms on the ring can be substituted with different functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic ring.
Wissenschaftliche Forschungsanwendungen
2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Medicinal Chemistry: The compound and its derivatives are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.
Material Science: Derivatives of this compound are investigated for their potential use in the development of novel materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The sulfur atom in the structure can participate in redox reactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile: This compound is structurally similar but contains a nitrile group instead of a carboxylic acid group.
2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-methyl ester: This compound has a methyl ester group in place of the carboxylic acid group.
Uniqueness
2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid is unique due to the presence of both sulfur and carboxylic acid functional groups, which can influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C9H9NO2S |
|---|---|
Molekulargewicht |
195.24 g/mol |
IUPAC-Name |
2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9NO2S/c11-9(12)6-4-5-2-1-3-7(5)10-8(6)13/h4H,1-3H2,(H,10,13)(H,11,12) |
InChI-Schlüssel |
RBYZADAZQXWAGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)NC(=S)C(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


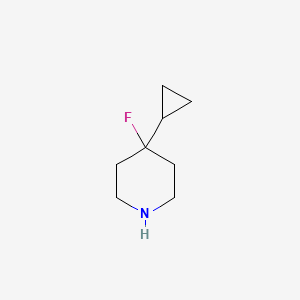
amine](/img/structure/B13205387.png)
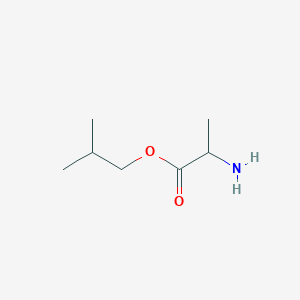
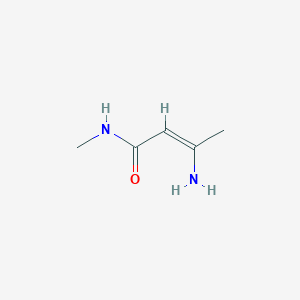
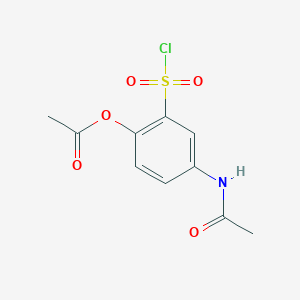


![[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene](/img/structure/B13205428.png)
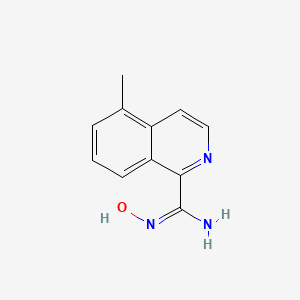
![6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13205447.png)
![7'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13205454.png)
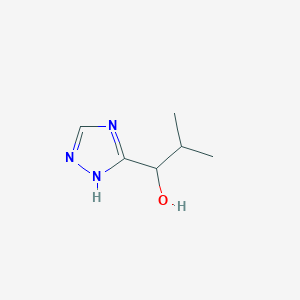
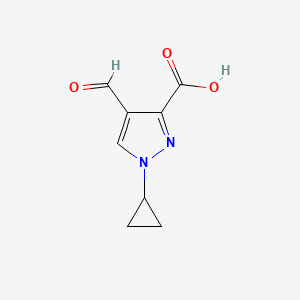
![2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid](/img/structure/B13205472.png)
